4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring, a benzylamino group, and a benzenesulfonamide moiety, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in cancer pathways
Mode of Action
Similar compounds have been found to inhibit certain enzymes, thereby disrupting the normal functioning of cancer cells . The compound likely interacts with its targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cancer, including those involved in cell proliferation and apoptosis . The compound likely affects these pathways by inhibiting key enzymes, leading to downstream effects such as the suppression of cancer cell growth .
Pharmacokinetics
Similar compounds have been found to have good cellular potency and antiviral phenotypic activity while maintaining aqueous solubility . These properties likely contribute to the compound’s bioavailability.
Result of Action
Similar compounds have been found to have antiviral activity and inhibit the replication of certain viruses . The compound likely achieves these effects by interacting with its targets and disrupting normal cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino group via nucleophilic substitution. The final step involves sulfonation to attach the benzenesulfonamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance reaction rates and scalability. Purification processes such as recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar nitrogen-containing ring structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their medicinal properties, imidazole derivatives are structurally related and used in various therapeutic applications.
Uniqueness
4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-25(4-2)29(26,27)18-12-10-17(11-13-18)20-24-19(14-22)21(28-20)23-15-16-8-6-5-7-9-16/h5-13,23H,3-4,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGVFDEGHSOGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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